N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c30-24(27-19-10-12-20(13-11-19)29(32)33)17-34-23-16-28(22-9-5-4-8-21(22)23)15-14-26-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDUUILFFCVPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps. One common method involves the reaction between tryptamine and a nitroaniline derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several benzamide derivatives, particularly those containing sulfanyl, carbamoyl, and aromatic substituents. Key analogues include:
BA99538: N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
- Differences :
- Carbamoyl substituent : 4-ethylphenyl vs. 4-nitrophenyl in the target compound.
- Benzamide substituent : 3-(trifluoromethyl) vs. unsubstituted benzamide.
- Impact: The nitro group (electron-withdrawing) in the target compound may enhance binding to electron-rich targets compared to the electron-donating ethyl group in BA99536.
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
- Differences: Core structure: Oxadiazole replaces indole. Linker: Aminoethyl vs. ethyl-indole.
- Impact :
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide
- Differences :
- Heterocycle : Thiazole vs. indole.
- Substituents : Trifluoromethylpyridine vs. nitrobenzamide.
- Impact :
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Key Analogues
Notes:
- The target compound’s nitro group reduces logP compared to BA99538’s trifluoromethyl, suggesting better aqueous solubility.
- Indole-containing analogues generally exhibit higher predicted logP due to aromatic hydrophobicity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole-thioether linkage via nucleophilic substitution between 3-mercaptoindole and a nitro-substituted carbamoylmethyl halide under alkaline conditions (pH 8–10, THF solvent, 50–60°C) .
- Step 2 : Ethyl spacer introduction via alkylation of the indole nitrogen using 1,2-dibromoethane in DMF at reflux .
- Step 3 : Benzamide coupling via EDC/HOBt-mediated amide bond formation between the ethylamine intermediate and benzoyl chloride (0–5°C, 12–24 hours) .
- Optimization : Catalysts like DMAP improve yields (~75% overall), while HPLC monitoring ensures purity (>95%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms indole proton environments (δ 7.2–8.1 ppm) and benzamide carbonyl signals (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 495.0) and nitro group fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the sulfanyl and nitro groups, critical for activity studies .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodological Answer :
- Antimicrobial Assays : Tested against E. coli and S. aureus using broth microdilution (MIC range: 8–32 µg/mL). Activity correlates with nitro group electrophilicity .
- Enzyme Inhibition : Screened against COX-2 and CYP450 isoforms via fluorometric assays (IC₅₀: 12–45 µM). Competitive inhibition kinetics suggest binding to active sites .
Advanced Research Questions
Q. How does the sulfanyl group influence reactivity in nucleophilic substitution vs. oxidation reactions?
- Methodological Answer :
- Nucleophilic Substitution : The sulfanyl group acts as a leaving group in SN2 reactions with alkyl halides (e.g., methyl iodide), requiring polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) .
- Oxidation : Controlled oxidation with H₂O₂ converts the sulfanyl to sulfonyl, altering electronic properties (λₘₐₓ shift from 280 nm to 310 nm in UV-Vis) .
- Kinetic Studies : DFT calculations (B3LYP/6-31G*) reveal transition-state stabilization via indole π-stacking .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Source Identification : Variability often arises from differences in assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) .
- Normalization : Use internal standards (e.g., doxorubicin for cytotoxicity) and adjust for compound solubility (logP = 3.2, DMSO stock solutions >10 mM) .
- Meta-Analysis : Cross-reference data from PubChem (CID-specific entries) and peer-reviewed studies to identify outliers .
Q. How can computational methods predict binding modes to biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
- Pharmacophore Mapping : Nitro and benzamide groups align with hinge region hydrogen bonds in kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
